N-(2,3-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(2,3-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-methoxybenzyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 2,3-dimethylphenyl group. This structural framework is characteristic of bioactive molecules targeting enzymes such as kinases or receptors, where the sulfanyl acetamide group enhances binding through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-15-5-4-6-19(16(15)2)25-21(28)14-32-24-26-20-11-12-31-22(20)23(29)27(24)13-17-7-9-18(30-3)10-8-17/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZJFARYFMOCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core substituted with various functional groups. Its molecular formula is , and it features both aromatic and heterocyclic elements that contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[3,2-d]pyrimidine scaffold followed by the introduction of the dimethylphenyl and methoxyphenyl groups. The methods used often leverage techniques such as microwave-assisted synthesis to enhance yield and reduce reaction times.
Antimicrobial Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine moieties exhibit notable antimicrobial properties. For instance, derivatives of this scaffold have been shown to possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 66 µM |
| Compound B | E. coli | 75 µg/mL |
| N-(2,3-dimethylphenyl)-... | S. aureus | TBD |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for tumor growth .
Case Study: In Vitro Anticancer Evaluation
A study conducted on murine cancer cell lines showed that treatment with N-(2,3-dimethylphenyl)-... resulted in a significant reduction in cell viability compared to untreated controls. The study employed assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates.
Mechanistic Insights
The biological activity of N-(2,3-dimethylphenyl)-... can be attributed to its ability to interact with various biological targets:
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Analysis
The table below compares the target compound with structurally related analogues, emphasizing substituent effects on physicochemical properties and synthetic yields:
Key Observations:
Core Structure Diversity: The target compound and analogue share a thieno[3,2-d]pyrimidin-4-one core, which is distinct from the benzothieno-triazolo-pyrimidine () and dihydropyrimidin-6-one () cores. These cores influence electronic properties and steric bulk, affecting binding affinity in biological targets.
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in the target compound (electron-donating) may enhance solubility compared to the 4-trifluoromethoxy group (electron-withdrawing) in ’s analogue .
Synthetic Yields: Acetamide derivatives with simpler cores (e.g., dihydropyrimidin-6-one in ) achieve higher yields (80%) compared to complex heterocycles like benzothieno-triazolo-pyrimidines (68–74%) .
Physicochemical and Spectroscopic Data
- Melting Points: The dihydropyrimidin-6-one derivative () exhibits a high melting point (230°C), likely due to strong intermolecular hydrogen bonding via the acetamide and pyrimidinone moieties .
- Spectroscopy : $^1$H-NMR data for analogous compounds (e.g., ) show characteristic acetamide NH peaks at δ 10.10 ppm and aromatic protons between δ 7.28–7.82 ppm, consistent with the target compound’s expected spectral profile .
Structural Insights from Crystallography
Crystal structures of related acetamides (e.g., ) reveal planar conformations of the pyrimidine ring and intermolecular hydrogen bonds involving the sulfanyl and acetamide groups. These features stabilize the crystal lattice and may correlate with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
